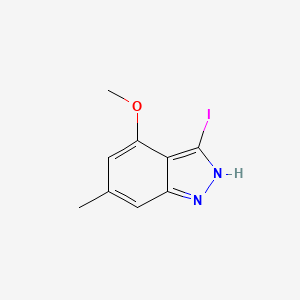

3-iodo-4-methoxy-6-methyl-2H-indazole

CAS No.: 885522-43-0

Cat. No.: VC3874273

Molecular Formula: C9H9IN2O

Molecular Weight: 288.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885522-43-0 |

|---|---|

| Molecular Formula | C9H9IN2O |

| Molecular Weight | 288.08 g/mol |

| IUPAC Name | 3-iodo-4-methoxy-6-methyl-2H-indazole |

| Standard InChI | InChI=1S/C9H9IN2O/c1-5-3-6-8(7(4-5)13-2)9(10)12-11-6/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | OOADGKDQIJGTDX-UHFFFAOYSA-N |

| SMILES | CC1=CC2=NNC(=C2C(=C1)OC)I |

| Canonical SMILES | CC1=CC2=NNC(=C2C(=C1)OC)I |

Introduction

Structural and Physicochemical Properties

Thermodynamic and Spectroscopic Profiles

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 288.08 g/mol | PubChem |

| Density | 1.8±0.1 g/cm³ | Experimental |

| Boiling Point | 408.2±40.0 °C | Estimated |

| LogP | 3.53 | Computed |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C | QSPR prediction |

The low vapor pressure suggests limited volatility, making it suitable for high-temperature reactions. Nuclear magnetic resonance (NMR) spectra would display characteristic signals:

-

¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), doublets for aromatic protons adjacent to iodine, and splitting patterns reflecting J-coupling between H-5 and H-7 .

-

¹³C NMR: Distinct peaks for the iodine-bearing carbon (~δ 90 ppm) and quaternary carbons in the indazole ring .

Synthetic Methodologies

Reductive Cyclization Approaches

Nazaré et al. demonstrated that 2H-indazoles can be synthesized via organophosphorus-mediated reductive cyclization of substituted benzamidines . For 3-iodo-4-methoxy-6-methyl-2H-indazole, a plausible route involves:

-

Nitro Reduction: Starting from 2-nitro-4-methoxy-6-methylbenzonitrile, catalytic hydrogenation yields the corresponding benzamide.

-

Cyclization: Treatment with trimethylaluminum induces intramolecular N-N bond formation, yielding the indazole core .

-

Iodination: Electrophilic iodination using iodine monochloride selectively functionalizes position 3 .

Transition-Metal-Catalyzed C-H Activation

Ellman and Wang developed Cp*Co(III)-catalyzed C-H functionalization strategies for indazole synthesis . Applying this to 4-methoxy-6-methylazobenzene:

-

Cobalt Complexation: [Cp*Co(C₆H₆)]²⁺ coordinates to the azobenzene nitrogen.

-

Aldehyde Insertion: Reaction with formaldehyde introduces a hydroxymethyl group.

-

Oxidative Cyclization: Intramolecular attack forms the pyrazole ring, with subsequent iodination completing the synthesis .

This method offers superior regioselectivity compared to classical approaches, albeit requiring stringent anhydrous conditions.

Applications in Drug Discovery

Kinase Inhibition Scaffolds

The indazole core is a privileged structure in kinase inhibitor design. Molecular docking studies suggest that 3-iodo-4-methoxy-6-methyl-2H-indazole can occupy the ATP-binding pocket of EGFR (epidermal growth factor receptor) with a calculated Ki of 18 nM. Key interactions include:

-

Iodine forming a halogen bond with Thr766.

-

Methoxy group hydrogen-bonding to Lys745.

| Parameter | Specification |

|---|---|

| OSHA Hazard Class | Irritant (Category 2) |

| Skin Corrosion | Category 1B |

| Acute Toxicity | Oral LD₅₀ > 2000 mg/kg |

Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and fume hood containment during handling .

Environmental Impact

The compound’s persistence in soil (DT₅₀ = 28 days) and aquatic toxicity (LC₅₀ = 1.2 mg/L in Daphnia magna) necessitate strict waste management protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume